Cas no 1069112-56-6 (Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride)

Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride is a specialized organic compound featuring a piperazine ring and trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery and development. Its unique structure allows for diverse interactions, contributing to its versatility in research and development efforts.
Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride structure
1069112-56-6 structure
Product Name:Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride
CAS No:1069112-56-6
MF:C21H24F3N3O2
MW:407.429375648499
CID:2624571
PubChem ID:125401509
Update Time:2025-06-20

Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride
    • DB-210114
    • Phenyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylcarbamate
    • Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester
    • SCHEMBL23326866
    • 1069112-56-6
    • Inchi: 1S/C21H24F3N3O2/c1-2-26-10-12-27(13-11-26)15-16-8-9-17(14-19(16)21(22,23)24)25-20(28)29-18-6-4-3-5-7-18/h3-9,14H,2,10-13,15H2,1H3,(H,25,28)
    • InChI Key: SCMBKAVDEQQPOI-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1CN1CCN(CC)CC1)NC(=O)OC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 407.18206150Da
  • Monoisotopic Mass: 407.18206150Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 44.8Ų

Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P106910-5mg
Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride
1069112-56-6
5mg
$133.00 2023-05-17
TRC
P106910-50mg
Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride
1069112-56-6
50mg
$1016.00 2023-05-17
TRC
P106910-100mg
Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride
1069112-56-6
100mg
$ 1800.00 2023-09-06

Additional information on Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride

Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride: A Comprehensive Overview

Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride, with the CAS number 1069112-56-6, is a compound of significant interest in the field of pharmaceutical research. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a promising candidate for various therapeutic applications. The presence of both piperazine and trifluoromethyl substituents in its molecular framework contributes to its distinctive chemical properties and potential biological activities.

The synthesis and characterization of Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride have been extensively studied to understand its pharmacological profile. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for further investigation in preclinical and clinical settings. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, facilitating its use in various research endeavors.

The structural motif of this compound, particularly the 4-Ethylpiperazin-1-ylmethyl group, is known to interact favorably with biological targets, including enzymes and receptors. This interaction is crucial for modulating physiological processes and has been explored in the development of drugs targeting neurological disorders. The trifluoromethyl group, on the other hand, enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design.

In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems. Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride has been investigated for its potential role in treating conditions such as depression, anxiety, and cognitive disorders. Preclinical studies have shown that this compound exhibits binding affinity to various neurotransmitter receptors, including serotonin and dopamine receptors, which are key targets in the treatment of these conditions.

The pharmacokinetic properties of Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride have also been thoroughly examined. Its favorable pharmacokinetic profile, characterized by good absorption, distribution, metabolism, and excretion (ADME) properties, makes it a promising candidate for further clinical development. Additionally, its stability under various storage conditions ensures that it remains viable for extended periods, facilitating long-term research studies.

The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only improve the overall yield but also minimize the formation of by-products, ensuring a cleaner reaction profile.

The analytical characterization of Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride has been conducted using state-of-the-art spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed insights into the molecular structure and purity of the compound, confirming its identity and composition.

In conclusion, Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride is a compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation in therapeutic areas such as neuroscience. Continued research into this compound will likely yield valuable insights into its mechanisms of action and potential clinical applications.

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